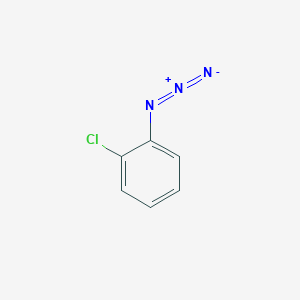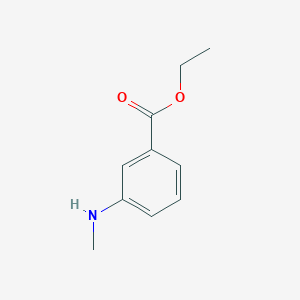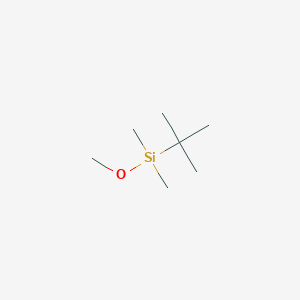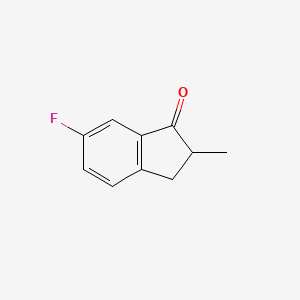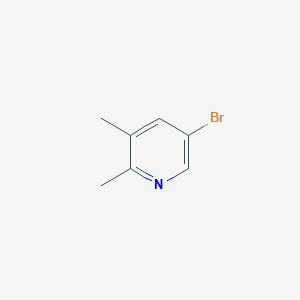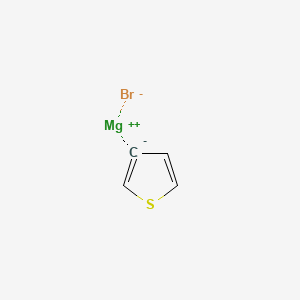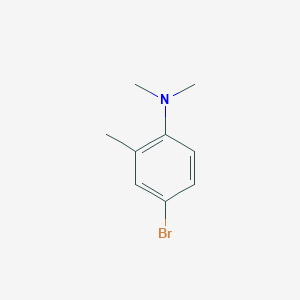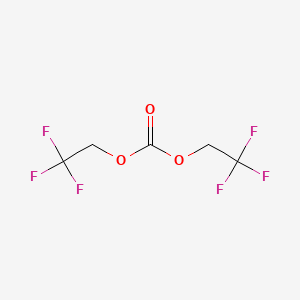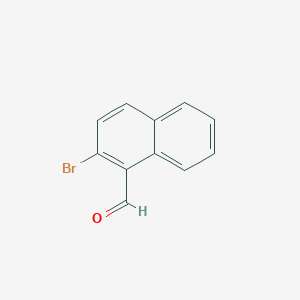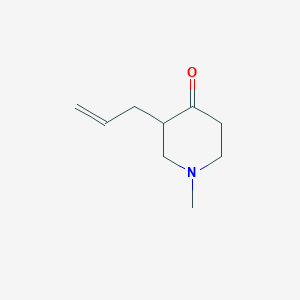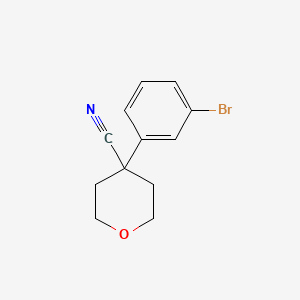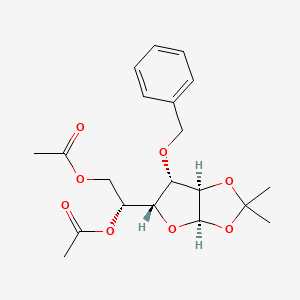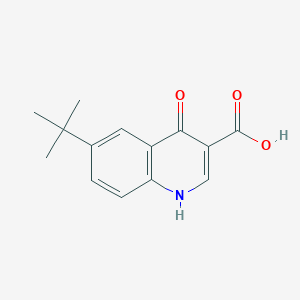
6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C14H15NO3 . It is a white solid known for its ability to act as a ligand, which can form coordination complexes with metal ions.
Molecular Structure Analysis
The InChI code for “6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid” is1S/C14H15NO3/c1-14(2,3)8-4-5-11-9(6-8)12(16)10(7-15-11)13(17)18/h4-7H,1-3H3,(H,15,16)(H,17,18) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a white solid with a molecular weight of 245.28 . and should be stored at temperatures between 0-5°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Organic Chemistry
Furan Ring Formation : 6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid and its derivatives are utilized in the synthesis of furo[3,2-h]quinolones through one-pot reactions. This process involves regioselective cyclization based on the Hard and Soft Acids and Bases principle (Fujita et al., 1997).
Electrochemical Synthesis : An electro-oxidative formation approach is used for synthesizing 1,4-dihydro-4-oxo-quinoline-3-carboxylic acids, including derivatives of 6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. This method facilitates the introduction of substituents at the C7 position of the quinoline ring (Torii et al., 1991).
Metal-Free Carbonylation : The compound and its analogs are used in metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones. This process provides an efficient preparation of quinoxaline-3-carbonyl compounds under metal- and base-free conditions (Xie et al., 2019).
Defluorinative Cyclization : A novel approach involving intramolecular defluorinative cyclization has been used for synthesizing difluoromethylated quinazolic acid derivatives from compounds related to 6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (Hao et al., 2000).
Eigenschaften
IUPAC Name |
6-tert-butyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)8-4-5-11-9(6-8)12(16)10(7-15-11)13(17)18/h4-7H,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDOTDHRGIDSHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

